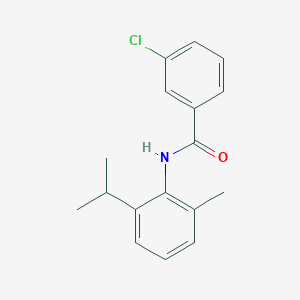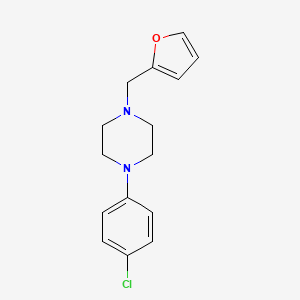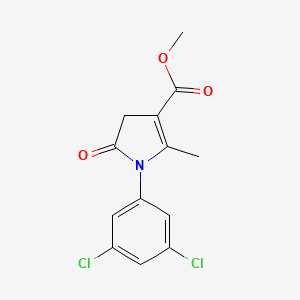![molecular formula C15H14ClN3O2 B5683710 N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a white crystalline powder with a molecular weight of 346.83 g/mol and a melting point of 191-193°C. In
Mécanisme D'action
The mechanism of action of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways involved in the growth and survival of cancer cells, the inflammatory response, and neuronal cell death. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response. In neurodegenerative disease research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in neuronal cell death.
Biochemical and Physiological Effects:
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine and chemokine production, and the protection of neuronal cells from death. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have antioxidant effects and can scavenge free radicals, which are involved in oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, a limitation of using N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide research, including the development of more efficient synthesis methods to increase the yield of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide synthesis, the investigation of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action in more detail. Additionally, the development of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide derivatives with improved efficacy and reduced toxicity could be a potential direction for future research.
Méthodes De Synthèse
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with phosgene to form 3-chlorobenzoyl chloride, which is then reacted with 4-aminophenylacetic acid to form N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide. The yield of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide synthesis is typically around 50-60%.
Applications De Recherche Scientifique
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neurodegenerative disease research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have neuroprotective effects and can reduce neuronal cell death.
Propriétés
IUPAC Name |
N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(20)17-12-5-7-13(8-6-12)18-15(21)19-14-4-2-3-11(16)9-14/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRTIVPDSDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5283908 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

